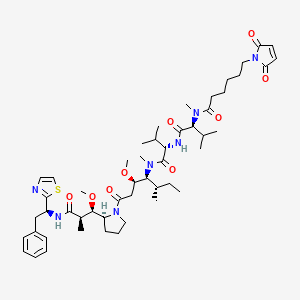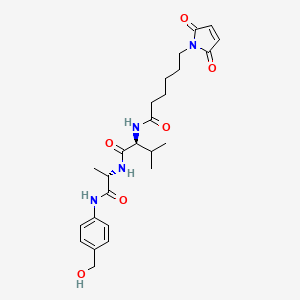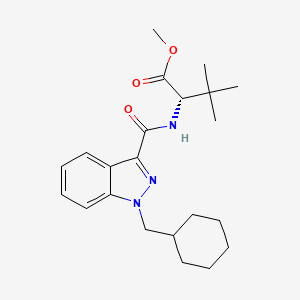
Mdmb-chminaca
Übersicht
Beschreibung
MDMB-CHMINACA, also known as MDMB(N)-CHM, is an indazole-based synthetic cannabinoid that acts as a potent agonist of the CB1 receptor . It was invented by Pfizer in 2008 and is one of the most potent cannabinoid agonists known, with a binding affinity of 0.0944 nM at CB1, and an EC50 of 0.330 nM .
Synthesis Analysis
MDMB-CHMINACA was synthesized through the indazole-based method and is structurally similar to AB-FUBINACA . The terminal aminocarbonyl moiety is replaced by a methyl ester group and the isobutyl moiety is substituted with a tert-butyl group .Molecular Structure Analysis
The molecular formula of MDMB-CHMINACA is C22H31N3O3 . The compound has a molecular weight of 385.5 g/mol .Chemical Reactions Analysis
The metabolites of MDMB-CHMINACA can be identified using a developed strategy based on LC-QE-HF-MS-MS analysis . The most important reactions observed with MDMB-CHMINACA were hydroxylation and methyl ester hydrolysis .Physical And Chemical Properties Analysis
MDMB-CHMINACA has a density of 1.2±0.1 g/cm3, a boiling point of 571.8±30.0 °C at 760 mmHg, and a flash point of 299.6±24.6 °C . It has a molar refractivity of 109.2±0.5 cm3 and a molar volume of 324.2±7.0 cm3 .Wissenschaftliche Forschungsanwendungen
Metabolism and Detection Techniques:
- Xu et al. (2020) investigated the metabolism of MDMB-CHMINACA using zebrafish and human liver microsomes, identifying 29 metabolites. Their study recommended specific metabolites as potential markers for poisoning cases involving MDMB-CHMINACA (Xu et al., 2020).
- Presley et al. (2019) explored the Phase I metabolism of MDMB-CHMINACA via human liver microsome incubation, identifying 27 metabolites and highlighting major biotransformations like hydroxylation and ester hydrolysis (Presley et al., 2019).
Toxicity and Clinical Effects:
- Hermanns-Clausen et al. (2018) reported on the acute side effects of MDMB-CHMINACA, noting significant neuropsychiatric symptoms like CNS depression and seizures in patients (Hermanns-Clausen et al., 2018).
- Grafinger et al. (2019) evaluated the cytotoxicity of MDMB-CHMINACA in cell lines, finding significant concentration-dependent decreases in cell viability (Grafinger et al., 2019).
Detection in Forensic Cases:
- Navarro-Tapia et al. (2022) conducted a systematic review on detecting synthetic cannabinoids, including MDMB-CHMINACA, in biological matrices like hair, oral fluid, blood, and urine (Navarro-Tapia et al., 2022).
- Hvozdovich et al. (2019) discussed the detection of synthetic cannabinoids, such as MDMB-CHMICA, in prisoner fatal overdose cases, underscoring the importance of updated analytical methods in forensic toxicology (Hvozdovich et al., 2019).
Case Studies and Clinical Findings:
- Adamowicz (2016) described a fatal intoxication case involving MDMB-CHMICA, highlighting the compound's health risks and potential for organ failure and cardiac arrest (Adamowicz, 2016).
- Seywright et al. (2016) analyzed cases of MDMB-CHMICA ingestion, reporting a range of clinical presentations and highlighting the compound's high potency (Seywright et al., 2016).
Safety And Hazards
MDMB-CHMINACA is a controlled substance in several countries . It is a Fifth Schedule of the Misuse of Drugs Act (MDA) controlled substance in Singapore as of May 2015 . It is illegal in Germany and Switzerland as of December 2015 . Sweden’s public health agency suggested classifying MDMB-CHMINACA as a hazardous substance, on September 25, 2019 .
Zukünftige Richtungen
New synthetic cannabinoids (SCs) are emerging rapidly and continuously . Biological matrices are key for their precise detection to link toxicity and symptoms to each compound and concentration and ascertain consumption trends . High-resolution mass spectrometry screening, which allows for non-targeted detection and retrospective data interrogation, is highlighted as a potential solution .
Eigenschaften
IUPAC Name |
methyl (2S)-2-[[1-(cyclohexylmethyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O3/c1-22(2,3)19(21(27)28-4)23-20(26)18-16-12-8-9-13-17(16)25(24-18)14-15-10-6-5-7-11-15/h8-9,12-13,15,19H,5-7,10-11,14H2,1-4H3,(H,23,26)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQMLBSSRFFINY-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001010034 | |
| Record name | Mdmb-chminaca | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001010034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mdmb-chminaca | |
CAS RN |
1185888-32-7 | |
| Record name | N-[[1-(Cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185888-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mdmb-chminaca | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1185888327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mdmb-chminaca | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001010034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MDMB-CHMINACA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6EXBVG316 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






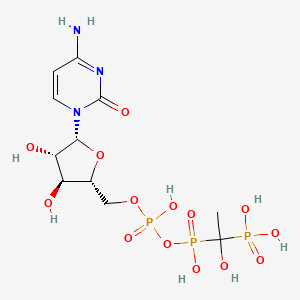
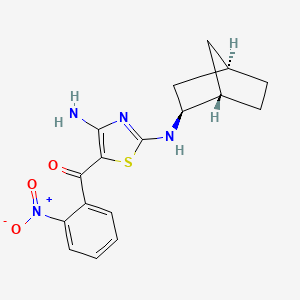

![(1R,3S,5Z)-5-[(2E)-2-[(1R,7Ar)-1-[(2R)-5-cyclopropyl-5-hydroxypentan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B608878.png)


